molecular formula C17H13ClFN3O2S B2634941 N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034440-78-1

N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2634941
CAS No.: 2034440-78-1
M. Wt: 377.82
InChI Key: QTMUSHZEUVLLAY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name for this compound is derived through hierarchical analysis of its structural components:

  • Parent hydrocarbon framework :

    • The sulfonamide group identifies benzenesulfonamide as the parent structure.
    • Substituents on the benzene ring are prioritized by atomic numbering to minimize locant values. The sulfonamide functional group (-SO$$2$$NH$$2$$) occupies position 1 by default, leaving positions 3 and 4 for the chlorine and fluorine substituents, respectively.
  • Bipyridine substituent :

    • The [2,3'-bipyridin]-4-ylmethyl group is a bicyclic system comprising two pyridine rings connected by a single bond between position 2 of the first ring and position 3' of the second.
    • The methylene bridge (-CH$$_2$$-) attaches this bipyridine system to the sulfonamide nitrogen at position 4 of the bipyridine scaffold.
  • Assembly order :

    • Substituents are listed alphabetically: 3-chloro-4-fluoro precedes [2,3'-bipyridin]-4-ylmethyl due to alphabetical priority of "chloro" over "fluoro" and substituent complexity.

The full systematic name is thus:
3-Chloro-4-fluoro-N-{[2,3'-bipyridin]-4-ylmethyl}benzenesulfonamide .

Alternative Nomenclatural Representations

Alternative naming conventions may arise from differing interpretations of substituent priority or structural emphasis:

  • Functional group inversion :

    • Emphasizing the bipyridine system as the parent structure is impractical due to the sulfonamide’s seniority in functional group hierarchy. However, hypothetical inversions yield overly complex names, such as 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)-2,3'-bipyridine, which violates IUPAC seniority rules.
  • Substituent locant variation :

    • If the benzene ring were numbered counterclockwise, the chlorine and fluorine would occupy positions 2 and 3, respectively. However, this violates the lowest-locant principle, as the default sulfonamide position (1) forces clockwise numbering.
  • Trivial or trade names :

    • No widely accepted trivial names exist for this compound. Research-grade designations might abbreviate the bipyridine component (e.g., BPM-CFBS), but such shorthand lacks IUPAC compliance.

CAS Registry Number and Regulatory Identifiers

As of the current date (May 28, 2025), no CAS Registry Number has been assigned to This compound in public databases such as PubChem or the ccPDB ligand repository. Regulatory identifiers are similarly absent from major chemical inventories (e.g., EPA’s Substance Registry Services, ECHA’s REACH listings).

  • Anticipated regulatory classification :

    • The compound’s sulfonamide group may subject it to scrutiny under the Toxic Substances Control Act (TSCA) in the United States or REACH regulations in the European Union.
    • Halogenated aromatic components (Cl, F) could trigger environmental persistence or bioaccumulation assessments under Stockholm Convention guidelines.
  • Synthetic precursors :

    • Related CAS-registered intermediates include 3-chloro-4-fluorobenzenesulfonyl chloride (CAS 1000933-25-4) and 4-(aminomethyl)-2,3'-bipyridine (unregistered but structurally akin to PubChem CID 15578844).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-15-9-14(3-4-16(15)19)25(23,24)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMUSHZEUVLLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Common synthetic methods include:

Once the bipyridine derivative is synthesized, it is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with metal ions and biological targets. The bipyridine moiety coordinates with metal centers, altering their electronic properties and reactivity. This coordination can modulate the activity of metalloenzymes or facilitate catalytic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

  • Target Compound: The 3-chloro-4-fluoro substitution pattern on the benzene ring introduces strong electron-withdrawing effects, which may increase the sulfonamide’s acidity compared to non-halogenated analogs.
  • Compound : Features a bromo, morpholinyl, and methoxy substituents. Bromine’s larger atomic radius compared to chlorine/fluorine may alter steric interactions, while morpholine’s oxygen atom could introduce hydrogen-bonding capabilities absent in the target compound .
  • Compound : Contains a pyrazolo-pyrimidinyl chromen system and fluorine. Fluorine’s electronegativity and small size improve metabolic stability, a trait shared with the target compound’s 4-fluoro substituent .
  • Compound : A double sulfonamide with 4-fluoro and 2,3-dimethylphenyl groups. The dual sulfonamide groups increase molecular weight and polarity compared to the target compound’s single sulfonamide .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~395.8 (calculated) Not reported 3-Cl, 4-F; bipyridinylmethyl
Compound (Example 53) 589.1 175–178 Pyrazolo-pyrimidinyl; chromen; 5-F
Compound ~434.4 (from Acta Cryst) Not reported 4-F; dual sulfonamide

Notes:

  • Fluorine’s presence in both the target and compounds may confer similar metabolic stability and bioavailability .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a bipyridine moiety linked to a sulfonamide group, which is known for its diverse interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C18H16ClF2N3O2S. Its structure can be represented as follows:

N 2 3 bipyridin 4 ylmethyl 3 chloro 4 fluorobenzenesulfonamide\text{N 2 3 bipyridin 4 ylmethyl 3 chloro 4 fluorobenzenesulfonamide}

The primary biological target for this compound is the Mitogen-Activated Protein Kinase 10 (MAPK10), which plays a crucial role in various cellular processes including cell growth, differentiation, and apoptosis. By interacting with MAPK10, this compound may modulate signaling pathways that are implicated in several diseases.

Table 1: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N-(pyridin-3-ylmethyl)-2-chloro-4-fluorobenzamideContains a pyridine instead of bipyridineLess complex structure may lead to different biological activity
2-Chloro-N-(pyridin-4-ylmethyl)benzamideSimilar benzamide structure but lacks fluorine substitutionPotentially different reactivity due to absence of fluorine
N-(pyridin-2-ylmethyl)-4-fluorobenzamideFeatures a different position of the pyridine ringVariations in biological activity due to structural differences

Biological Activity

Research has indicated that this compound exhibits significant biological activity through its interaction with MAPK10. Studies have shown that this compound can alter the phosphorylation state of MAPK10, leading to downstream effects on gene expression and cellular responses.

Case Study: Inhibition of MAPK Pathway

In a study examining the effects of various bipyridine derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in vitro. This effect was attributed to its ability to disrupt MAPK signaling pathways, which are often dysregulated in cancer.

Synthesis and Production

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The coupling of bipyridine derivatives with sulfonamide precursors is a common method used to achieve high yields and purity.

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